

# large-scale synthesis of 2-Fluoro-5-iodobenzoic acid

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## Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzoic acid

Cat. No.: B044854

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An In-Depth Technical Guide to the Large-Scale Synthesis of **2-Fluoro-5-iodobenzoic Acid**

## Authored by: A Senior Application Scientist

## Introduction: The Strategic Importance of 2-Fluoro-5-iodobenzoic Acid

**2-Fluoro-5-iodobenzoic acid** (CAS No. 124700-41-0) is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional molecular architecture—featuring a carboxylic acid, a fluorine atom, and an iodine atom—makes it an indispensable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a prime site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of intricate molecular frameworks.<sup>[3]</sup> This guide provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate, focusing on the underlying chemical principles, process optimization, and safety considerations essential for industrial applications.

## Strategic Synthesis Route: The Sandmeyer Reaction

For the large-scale production of aryl halides from aromatic amines, the Sandmeyer reaction remains a cornerstone of industrial chemistry due to its reliability, scalability, and cost-effectiveness.<sup>[4][5]</sup> The synthesis of **2-Fluoro-5-iodobenzoic acid** is ideally achieved via a

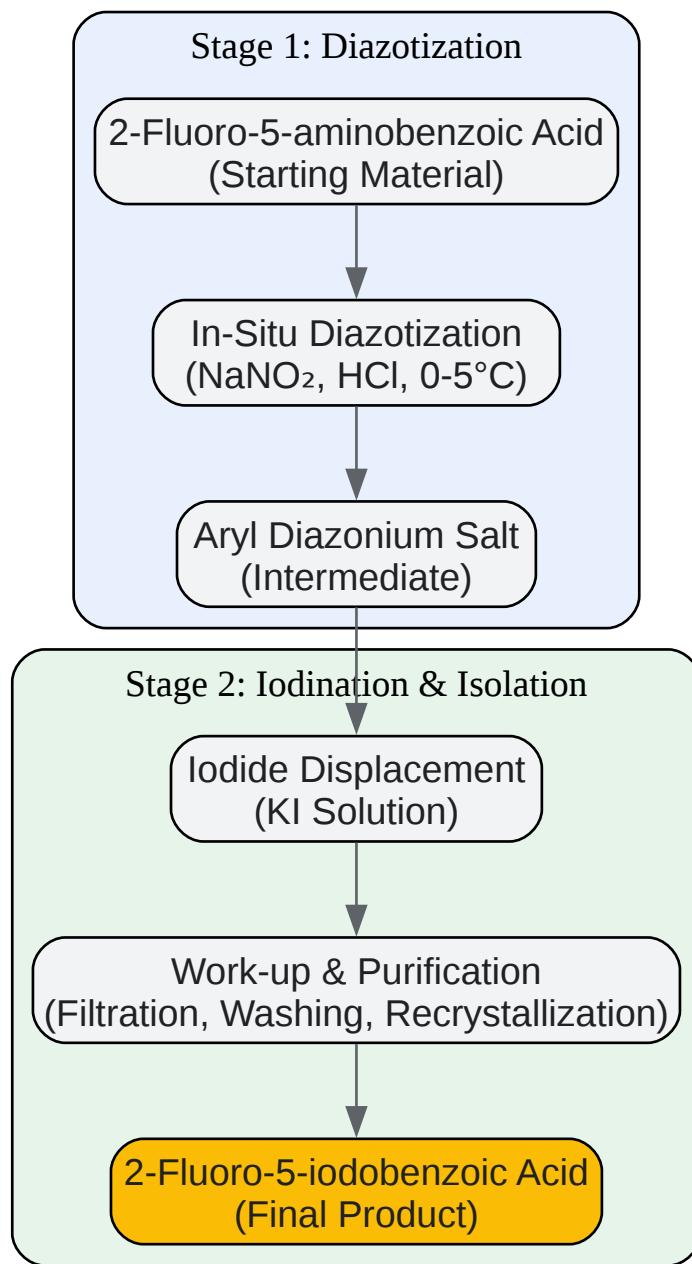
two-stage, one-pot Sandmeyer-type reaction starting from the readily available precursor, 2-fluoro-5-aminobenzoic acid.

The process is logically divided into two core transformations:

- **Diazotization:** The conversion of the primary aromatic amine group on 2-fluoro-5-aminobenzoic acid into a diazonium salt using nitrous acid generated *in situ*.
- **Iodination:** The displacement of the diazonium group with iodide, which, unlike other Sandmeyer reactions (e.g., chlorination or bromination), does not typically require a copper(I) catalyst.<sup>[6]</sup>

This route is favored for its operational simplicity and the use of inexpensive, readily available reagents.

## Visualizing the Synthetic Workflow



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Caption: High-level workflow for the synthesis of **2-Fluoro-5-iodobenzoic acid**.

## Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is critical for process control and troubleshooting on a large scale.

- **Diazotization:** The reaction is initiated by the protonation of sodium nitrite ( $\text{NaNO}_2$ ) by a strong acid (e.g.,  $\text{HCl}$ ) to form nitrous acid ( $\text{HNO}_2$ ). Nitrous acid is then further protonated and loses water to generate the highly electrophilic nitrosonium ion ( $\text{NO}^+$ ).<sup>[7]</sup> The primary amine of 2-fluoro-5-aminobenzoic acid acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the stable 2-fluoro-5-carboxybenzenediazonium salt. This entire process must be conducted at low temperatures ( $0\text{--}5\text{ }^\circ\text{C}$ ) to prevent the premature decomposition of the thermally sensitive diazonium salt.<sup>[8]</sup>
- **Iodide Displacement:** The introduction of potassium iodide ( $\text{KI}$ ) facilitates the substitution of the diazonium group. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.<sup>[4]</sup> The diazonium salt undergoes a one-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas ( $\text{N}_2$ ). This highly reactive aryl radical then abstracts an iodine atom from an iodide source to form the final product, **2-Fluoro-5-iodobenzoic acid**.



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Caption: Simplified reaction mechanism showing key intermediates.

## Large-Scale Production Protocol

This protocol is designed for a nominal 10 kg batch size and should be adapted and validated by qualified personnel before implementation.

## Equipment

- 200 L Glass-Lined Reactor with overhead stirrer, temperature control unit (TCU), reflux condenser, and bottom-discharge valve.
- 100 L Polypropylene or glass-lined addition vessel.
- Nutsche Filter-Dryer or Centrifuge and Vacuum Tray Dryer.

- Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and protective clothing.[9]

## Reagent Quantities and Properties

Compound	CAS No.	Molecular Weight	Quantity	Molar Equiv.	Notes
2-Fluoro-5-aminobenzoic acid	394-29-6	155.13 g/mol	10.0 kg	1.0	Starting Material
Hydrochloric Acid (37%)	7647-01-0	36.46 g/mol	25.0 L	-4.5	Acidic Medium
Sodium Nitrite (NaNO <sub>2</sub> )	7632-00-0	69.00 g/mol	4.7 kg	1.05	Diazotizing Agent
Potassium Iodide (KI)	7681-11-0	166.00 g/mol	11.8 kg	1.1	Iodide Source
Sodium Thiosulfate	7772-98-7	158.11 g/mol	As needed	-	For quenching excess iodine
Ethanol	64-17-5	46.07 g/mol	As needed	-	Recrystallization Solvent
Deionized Water	7732-18-5	18.02 g/mol	As needed	-	Solvent/Washing

## Step-by-Step Synthesis Procedure

### Part 1: Diazotization

- Reactor Charging: Charge the 200 L reactor with 10.0 kg (64.47 mol) of 2-fluoro-5-aminobenzoic acid, 80 L of deionized water, and slowly add 25.0 L of concentrated hydrochloric acid.

- Cooling: Start agitation and cool the resulting slurry to 0–5 °C using the reactor's TCU. It is crucial to maintain this temperature range throughout the diazotization step.
- Nitrite Solution Preparation: In the separate addition vessel, dissolve 4.7 kg (68.12 mol) of sodium nitrite in 20 L of deionized water.
- Diazotization Addition: Add the sodium nitrite solution dropwise to the reactor over 2–3 hours. The temperature of the reaction mass must be strictly maintained below 5 °C to prevent decomposition of the diazonium salt. A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper at the end of the addition.
- Stirring: Stir the mixture for an additional 30 minutes at 0–5 °C to ensure the reaction is complete.

## Part 2: Iodination and Product Isolation

- Iodide Solution Preparation: Prepare a solution of 11.8 kg (71.08 mol) of potassium iodide in 30 L of deionized water.
- Iodination: Slowly add the potassium iodide solution to the cold diazonium salt suspension over 1–2 hours. Vigorous gas evolution ( $N_2$ ) will be observed. Maintain the temperature below 10 °C during the initial phase of the addition.
- Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 40–50 °C for 1-2 hours until gas evolution ceases, ensuring the complete decomposition of the intermediate.[10]
- Cooling and Filtration: Cool the mixture to 10-15 °C. The crude product will precipitate as a solid. Collect the solid by filtration using the Nutsche filter.
- Washing: Wash the filter cake sequentially with:
  - A 5% sodium thiosulfate solution to remove any residual iodine ( $I_2$ ).[11]
  - Copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

- Recrystallization: Transfer the damp crude solid back into a clean reactor and recrystallize from an ethanol/water mixture to achieve high purity.[12]
- Drying: Dry the purified product in a vacuum tray dryer at 60–70 °C until a constant weight is achieved.

## Expected Results

- Yield: 13.5 – 15.5 kg (78 – 90%)
- Appearance: White to off-white crystalline powder.[3]
- Purity (by HPLC): ≥ 98.0%
- Melting Point: 164–168 °C.[1]

## Safety and Hazard Management

- Diazonium Salt Stability: Aryl diazonium salts can be explosive when isolated and dry. This process is designed to keep the intermediate in a cold aqueous solution at all times, which is standard safe practice. Never allow the temperature to exceed the recommended limits during diazotization.
- Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to an exhaust system to prevent pressure buildup.
- Chemical Hazards:
  - Sodium Nitrite: A strong oxidizer and is toxic if swallowed.
  - Hydrochloric Acid: Corrosive and causes severe skin and eye damage.
  - **2-Fluoro-5-iodobenzoic Acid (Product):** Classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13][14]
- Handling: All operations should be conducted in a well-ventilated area. Personnel must be equipped with appropriate PPE.[9]

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